(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride
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Overview
Description
(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane structure with a dimethylaminomethyl group and a p-fluorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the p-fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the dimethylaminomethyl group: This can be done through a Mannich reaction, where formaldehyde, dimethylamine, and the bicyclic compound are reacted together.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated derivatives.
Scientific Research Applications
(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar bicyclic structure.
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound used in pharmaceutical research.
Uniqueness
(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride stands out due to its unique combination of a bicyclic octane core with a dimethylaminomethyl group and a p-fluorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
CAS No. |
69725-25-3 |
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Molecular Formula |
C17H25ClFN |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
[(2R)-3-(4-fluorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24FN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17?;/m1./s1 |
InChI Key |
UMLCCPKKAFXBBH-YXRIWLDLSA-N |
Isomeric SMILES |
C[NH+](C)C[C@@H]1C2CCC(C1C3=CC=C(C=C3)F)CC2.[Cl-] |
Canonical SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)F)CC2.[Cl-] |
Origin of Product |
United States |
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